Diselenide, bis(4-fluorophenyl)
Description
Significance of Aryl Diselenides in Contemporary Chemical Science
Aryl diselenides are a class of organoselenium compounds that play a crucial role in modern chemical science. Their importance stems from the versatile reactivity of the selenium-selenium (Se-Se) bond, which can be readily cleaved to form different reactive species. This characteristic makes them valuable reagents and intermediates in organic synthesis.
In recent years, there has been a surge in research incorporating selenium into scientific studies. Diselenides are recognized for their antioxidant properties, which are linked to their ability to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase. This has spurred investigations into their potential as chemopreventive and therapeutic agents. Furthermore, their catalytic activities are being explored in a variety of organic transformations, including the formation of carbon-selenium bonds, which is a key step in the synthesis of more complex organoselenium compounds.
Overview of Research Trajectories for Fluorine-Containing Organoselenium Compounds
The introduction of fluorine atoms into organoselenium compounds has opened up new avenues of research. Fluorine's high electronegativity and unique steric and electronic properties can significantly alter the chemical and physical characteristics of a molecule. researchgate.net This has led to a growing interest in synthesizing and studying fluorinated organoselenium compounds for various applications.
Current research trends in this area include:
Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnumberanalytics.com Consequently, researchers are actively exploring the pharmacological potential of fluorine-containing organoselenium compounds.
Materials Science: Fluorinated compounds often exhibit unique properties, making them suitable for advanced materials. numberanalytics.com Research is underway to develop novel fluorine-containing organoselenium materials for applications in electronics and other technologies. ontosight.aiontosight.ai
Catalysis: The electronic effects of fluorine can influence the catalytic activity of organoselenium compounds. mdpi.com Studies are investigating how fluorination can be used to modulate the reactivity and selectivity of these catalysts in organic synthesis. mdpi.com
Academic Relevance and Research Objectives for Diselenide, bis(4-fluorophenyl) Studies
The study of Diselenide, bis(4-fluorophenyl) is driven by several key academic and research objectives. The presence of two fluorine atoms in the para positions of the phenyl rings makes this compound a particularly interesting subject for investigation. These fluorine atoms exert strong electron-withdrawing effects, which significantly influence the compound's electronic structure, reactivity, and potential applications.
Key research objectives for this compound include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for Diselenide, bis(4-fluorophenyl) and thoroughly characterizing its structural and spectroscopic properties.
Exploring Catalytic Potential: Investigating its efficacy as a catalyst in various organic reactions, particularly in the formation of new carbon-selenium bonds.
Understanding Structure-Activity Relationships: Elucidating how the fluorine substituents impact the compound's chemical reactivity and biological activity compared to its non-fluorinated analogs.
Below is a table summarizing the key properties of Diselenide, bis(4-fluorophenyl):
| Property | Value |
| CAS Number | 52673-29-7 |
| Molecular Formula | C12H8F2Se2 |
| Molecular Weight | 348.1 g/mol |
| IUPAC Name | 1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene |
| Appearance | Rust-colored oil |
This data is compiled from multiple sources for comprehensive reference. nih.govchemspider.com
Structure
2D Structure
Properties
CAS No. |
52673-29-7 |
|---|---|
Molecular Formula |
C12H8F2Se2 |
Molecular Weight |
348.1 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8F2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
SDLBMJQKOPWWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Se][Se]C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for Diselenide, Bis 4 Fluorophenyl
Classical Approaches to Diaryldiselenide Synthesis
The traditional methods for synthesizing diaryl diselenides have been the bedrock of organoselenium chemistry for decades. These approaches often involve the use of elemental selenium and various activating agents or precursors.
Synthesis via Aryl Iodides and Elemental Selenium
A common and established method for the preparation of symmetrical diaryl diselenides involves the reaction of aryl iodides with elemental selenium. This reaction is often facilitated by a catalyst, with copper being a frequent choice. rsc.orgrsc.org In a typical procedure, an aryl iodide, such as 4-fluoroiodobenzene, is reacted with elemental selenium in the presence of a copper catalyst. rsc.orgresearchgate.net This method has been shown to be effective for a range of aryl iodides, yielding the corresponding diaryl selenides and, after work-up in the air, the symmetrical diselenides. researchgate.net The use of a polyoxomolybdate-based copper catalyst has been reported to be highly efficient, requiring low catalyst loading (0.5 mol%) and producing diselenides in moderate to excellent yields. rsc.org
A proposed mechanism for the copper-catalyzed reaction involves the formation of an active selenium species that undergoes oxidative addition to the copper catalyst, followed by reaction with the aryl iodide. The resulting intermediate can then lead to the formation of the diaryl selenide (B1212193), which can be oxidized to the diselenide.
Table 1: Examples of Copper-Catalyzed Synthesis of Diaryl Selenides and Diselenides
| Aryl Halide | Selenium Source | Catalyst | Product | Yield | Reference |
| Aryl Iodides | Elemental Selenium | Polyoxomolybdate-based Copper | Diaryl Diselenides | Up to 96% | rsc.org |
| Aryl Iodides | Elemental Selenium | CuI | Unsymmetrical Diaryl Selenides | Good to high | researchgate.net |
| Aryl Iodides | Diphenyl Diselenide | Copper catalyst with Magnesium | Unsymmetrical Diaryl Selenides | Not specified | researchgate.net |
Synthesis via Reduction of Selenium Precursors with Hydride Reagents (e.g., NaBH₄/Se)
A widely used and versatile method for the synthesis of symmetrical diselenides is the in-situ generation of sodium diselenide (Na₂Se₂) by the reduction of elemental selenium with a hydride reagent, most commonly sodium borohydride (B1222165) (NaBH₄). arkat-usa.org This reaction is typically carried out in a protic solvent like water or ethanol. arkat-usa.org The resulting sodium diselenide solution is a powerful nucleophile and can be directly reacted with an appropriate electrophile, such as an aryl halide, to furnish the desired diselenide.
In the context of synthesizing bis(4-fluorophenyl) diselenide, 4-fluoro-substituted aryl halides would be reacted with the freshly prepared sodium diselenide solution. The reaction proceeds via a nucleophilic substitution mechanism. This method is advantageous due to the ready availability and low cost of the starting materials and the generally high yields of the diselenide products. One-pot procedures starting from elemental selenium, sodium borohydride, and an aroyl chloride have been developed for the synthesis of related compounds. arkat-usa.org
Table 2: Synthesis of Diselenides using the NaBH₄/Se Method
| Reducing Agent | Selenium Source | Electrophile | Product | Key Feature | Reference |
| Sodium Borohydride | Elemental Selenium | Aroyl Chlorides | Aroylselenoglycolic Acids | One-pot, three-stage synthesis | arkat-usa.org |
| Sodium Borohydride | Selenocyanates | - | Symmetrical Diselenides | Reduction of selenocyanates | researchgate.net |
Synthesis through Reactions Involving Organometallic Reagents
Organometallic reagents, particularly Grignard reagents, provide another classical route to diaryl diselenides. This method involves the preparation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide. For the synthesis of bis(4-fluorophenyl) diselenide, 4-fluorophenylmagnesium bromide would be prepared from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
The freshly prepared Grignard reagent is then reacted with elemental selenium. orgsyn.org The selenium inserts into the carbon-magnesium bond to form a phenylselenomagnesium bromide intermediate. orgsyn.org This intermediate is then oxidized to the final diselenide product. orgsyn.org Air oxidation or the use of a specific oxidizing agent like bromine can be employed for this final step. orgsyn.org This method avoids the handling of toxic and malodorous reagents like hydrogen selenide. orgsyn.org
A study on the synthesis of diphenyl selenide reported the formation of PhSeMgBr from a Grignard reagent and selenium, which then reacted with phenyl bromide. arkat-usa.org Another procedure describes the synthesis of diphenyl diselenide by oxidizing phenylselenomagnesium bromide, formed from phenylmagnesium bromide and selenium, with bromine. orgsyn.org
Modern and Optimized Synthetic Strategies
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. These modern approaches often utilize alternative energy sources like light or microwaves to promote reactions, leading to shorter reaction times, milder conditions, and often improved yields.
Photoinduced Synthesis Protocols
Visible light-mediated synthesis has emerged as a powerful and environmentally friendly tool in organic chemistry. Photocatalyst-free photoredox reactions have been developed for the synthesis of diaryl selenides. lookchem.comfigshare.com One such approach involves the reaction of diselenides with aryldiazo sulfones under visible light irradiation. lookchem.com The reaction is believed to proceed via the formation of an aryl radical from the aryldiazo sulfone upon exposure to light, which then reacts with the diselenide to form the desired diaryl selenide. lookchem.com
Another photoinduced method involves the reaction of aryl diazonium salts with a selenium source. While not explicitly detailed for bis(4-fluorophenyl) diselenide, the general principle of using light to generate reactive aryl species that can be trapped by a selenium nucleophile represents a promising modern synthetic route. These methods are attractive due to their mild reaction conditions and the use of light as a renewable energy source.
Table 3: Photoinduced Synthesis of Organoselenium Compounds
| Reactants | Light Source | Key Feature | Product | Reference |
| Diselenides and Aryldiazo Sulfones | Visible Light | Photocatalyst-free photoredox reaction | Diaryl Selenides | lookchem.com |
| Diselenides and Aryldiazo Sulfones | Visible Light | Photocatalyst-free | Diaryl Selenides | figshare.comresearchgate.net |
| Diaryl Diselenides and KSCN | Not specified | Paired electrolysis | Aryl Selenocyanates | mdpi.com |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained widespread acceptance as a technique to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. Several microwave-assisted methods for the synthesis of organoselenium and organosulfur compounds have been reported. nih.govrsc.orgfoliamedica.bgresearchgate.netmdpi.com
For the synthesis of symmetrical diaryl selenides, a microwave-assisted method has been developed for the copper-catalyzed reaction of aryl iodides with elemental selenium. researchgate.net This approach offers a significant improvement over conventional heating methods. While a specific protocol for bis(4-fluorophenyl) diselenide is not detailed in the provided results, the general applicability of microwave heating to this type of reaction suggests it would be a viable and efficient method. Microwave-assisted synthesis has also been employed in the preparation of various heterocyclic compounds, highlighting its versatility. nih.govfoliamedica.bgmdpi.com
Green Chemistry Principles Applied to Diselenide Production
The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methods for the synthesis of organoselenium compounds, including Diselenide, bis(4-fluorophenyl). These green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.org
Key green chemistry strategies applied to the production of diselenides include:
Solvent-Free Reactions: A significant advancement in green synthesis is the implementation of solvent-free reaction conditions. rsc.org These reactions often lead to increased reaction rates, higher selectivity, and greater product yields while eliminating the environmental and economic costs associated with solvent use, purification, and disposal. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. For the synthesis of related organoselenium compounds, microwave-assisted methods have been shown to provide excellent yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net For instance, a method for synthesizing bis-selenium-alkene derivatives using microwave irradiation at 100°C for just 10 minutes achieved an 82% yield. sciforum.net This technique aligns with the principles of green chemistry by improving energy efficiency. rsc.orgsciforum.net
Catalytic Systems: The use of efficient catalytic systems, such as the I2/DMSO system, promotes cleaner reactions. sciforum.net These catalysts can facilitate reactions under milder conditions and with greater atom economy. Research into the synthesis of bis-selenium-alkene derivatives has explored the use of an I2/DMSO catalytic system under microwave irradiation as an environmentally friendly approach. sciforum.net
The development of these green methodologies is crucial for the sustainable production of Diselenide, bis(4-fluorophenyl) and other organoselenium compounds, paving the way for more environmentally responsible chemical manufacturing. rsc.orgsciforum.net
Purification and Isolation Techniques for Research-Grade Compounds
Obtaining Diselenide, bis(4-fluorophenyl) of high purity is essential for its application in research and as a building block in further chemical syntheses. The primary methods for purification and isolation involve chromatographic and spectroscopic techniques.
Chromatographic Methods:
Column chromatography is a fundamental technique for the purification of Diselenide, bis(4-fluorophenyl). In a typical procedure, the crude product is subjected to column chromatography on silica (B1680970) gel.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Eluent | Hexane |
The progress of the separation is monitored by thin-layer chromatography (TLC), which allows for the identification and collection of the pure compound fractions.
Spectroscopic and Other Analytical Characterization:
Following purification, the identity and purity of Diselenide, bis(4-fluorophenyl) are confirmed using a variety of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound, confirming the arrangement of protons and carbon atoms within the molecule. sciforum.net
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, providing further verification of its identity. researchgate.net
Elemental Analysis: This technique determines the elemental composition of the compound, ensuring it matches the calculated values for the molecular formula C₁₂H₈F₂Se₂. researchgate.net
These rigorous purification and characterization techniques are indispensable for ensuring the quality and reliability of research-grade Diselenide, bis(4-fluorophenyl) for its various applications in synthetic chemistry.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a pivotal tool for elucidating the structure of Diselenide, bis(4-fluorophenyl) in solution. Analysis of ⁷⁷Se, ¹⁹F, ¹H, and ¹³C nuclei offers a comprehensive view of the molecule's connectivity, electronic properties, and conformational dynamics.
⁷⁷Se NMR Spectroscopic Analysis for Selenium Environments
Selenium-77 NMR spectroscopy provides direct insight into the electronic environment of the selenium atoms, which form the core of the diselenide bridge. nih.govacs.org The ⁷⁷Se nucleus is highly sensitive to subtle changes in its chemical surroundings, making it an excellent probe for studying organoselenium compounds. nih.govacs.org For diaryl diselenides, the chemical shifts are influenced by the nature of the substituents on the aromatic rings. In the case of Diselenide, bis(4-fluorophenyl), the electron-withdrawing fluorine atoms at the para positions influence the shielding of the selenium nuclei. Studies on a series of para-substituted diaryl diselenides have systematically mapped these electronic effects.
| Compound | Substituent (para) | Relative ⁷⁷Se NMR Thermal Shift Magnitude |
|---|---|---|
| Diselenide, bis(4-bromophenyl) | -Br | Largest Downfield Shift |
| Diselenide, diphenyl | -H | ↓ |
| Diselenide, bis(4-methylphenyl) | -CH₃ | ↓ |
| Diselenide, bis(4-chlorophenyl) | -Cl | ↓ |
| Diselenide, bis(4-fluorophenyl) | -F | ↓ |
| Diselenide, bis(4-methoxyphenyl) | -OCH₃ | Smallest Downfield Shift |
¹⁹F NMR Spectroscopic Investigations of Fluorine Substitution Effects
Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.govsemanticscholar.org The ¹⁹F nucleus has a wide chemical shift range, making its resonance frequency particularly responsive to the molecular environment. In Diselenide, bis(4-fluorophenyl), the ¹⁹F NMR spectrum provides information on the electronic impact of the selenium bridge on the fluorophenyl moieties. While specific ¹⁹F NMR data for the parent compound is not extensively detailed in the literature, analysis of closely related structures, such as 3-((4-Fluorophenyl)selanyl)-2-phenylbenzofuran, reveals chemical shifts around -110.7 ppm. nih.govsemanticscholar.org This value serves as a useful reference point for understanding the electronic state of the fluorine atom within the 4-fluorophenylselanyl group.
¹H and ¹³C NMR Spectroscopic Elucidation of Molecular Architectures
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the carbon-hydrogen framework of the molecule. For Diselenide, bis(4-fluorophenyl), the ¹H NMR spectrum in deuterated chloroform (CDCl₃) displays characteristic signals for the aromatic protons. rsc.orgufsc.br The symmetry of the molecule results in a simplified spectrum, typically showing two sets of signals corresponding to the protons ortho and meta to the selenium atom.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.44 | d (doublet) | 8.8 | Aromatic Protons (2H) |
| 7.30–7.23 | m (multiplet) | - | Aromatic Protons (2H) |
The ¹³C NMR spectrum is further informative, revealing the number of unique carbon environments and the effect of fluorine substitution through C-F coupling constants. In fluorinated aromatic compounds, the carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF), while carbons further away show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). For instance, in the related compound 4-(4-Fluorophenyl)-2-phenyl-5-(phenylselanyl)thiazole, the fluorinated carbon shows a large doublet with a coupling constant J(C-F) of 247.0 Hz, while other carbons in the ring exhibit smaller couplings. acs.org This pattern is expected for Diselenide, bis(4-fluorophenyl) and is crucial for the unambiguous assignment of the aromatic carbon signals.
Temperature-Dependent ⁷⁷Se NMR for Conformational Dynamics and Exchange Processes
Variable-temperature ⁷⁷Se NMR studies have revealed significant insights into the dynamic processes occurring in diaryl diselenides. nih.govacs.org For a series of para-substituted diaryl diselenides, including the bis(4-fluorophenyl) derivative, a consistent linear downfield shift of the ⁷⁷Se NMR signal is observed as the temperature increases from 298 K to 400 K. nih.govacs.org This thermal effect is reversible, indicating a thermally driven equilibrium process rather than a chemical transformation. nih.gov
The leading hypothesis for this temperature dependence is the rotation around the Se-Se bond. nih.gov At lower temperatures, the molecule predominantly occupies its lowest-energy conformation. As the temperature rises, the molecule gains thermal energy, allowing it to sample a wider range of C-Se-Se-C dihedral angles by rotating around the diselenide bond. This conformational averaging at higher temperatures alters the electronic environment of the selenium nuclei, resulting in the observed downfield chemical shift. The magnitude of this thermal shift varies with the para-substituent, with the effect for the -F substituent being less pronounced than for -Br, -H, -CH₃, and -Cl, but greater than for -OCH₃. nih.govacs.org
X-ray Diffraction Analysis
X-ray diffraction provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Structure Determination
While Diselenide, bis(4-fluorophenyl) has been characterized as a rust-colored oil or a low-melting solid, making single-crystal growth challenging, its structural parameters can be inferred from closely related compounds. unipd.it The crystal structure of bis(4-acetylphenyl) selenide (B1212193), for example, provides valuable insight into the expected conformation of such molecules. nih.gov A key structural feature of diaryl diselenides is the C-Se-Se-C dihedral angle, which typically ranges from 75° to 90°. This non-planar arrangement minimizes steric hindrance between the aromatic rings. In bis(4-acetylphenyl) selenide, the dihedral angle between the two benzene (B151609) rings is 87.08 (11)°. nih.gov This value is representative of the twisted conformation that Diselenide, bis(4-fluorophenyl) is expected to adopt in its lowest energy state, a conformation that is central to understanding the dynamic processes observed in temperature-dependent NMR studies.
| Structural Parameter | Typical Value in Diaryl Diselenides | Example Value (from bis(4-acetylphenyl) selenide) nih.gov |
|---|---|---|
| C-Se-Se-C Dihedral Angle | ~75-90° | 87.08° |
| Se-Se Bond Length | ~2.30-2.33 Å | - |
| C-Se Bond Length | ~1.91-1.93 Å | - |
| C-Se-Se Bond Angle | ~103-106° | - |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the bonding within a molecule. While an experimental IR spectrum for bis(4-fluorophenyl) diselenide is not available in the cited literature, its characteristic absorption bands can be predicted based on data from analogous compounds and general spectroscopic principles.
The spectrum would be dominated by vibrations associated with the 4-fluorophenyl groups. Key expected absorptions include:
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the phenyl ring's carbon-carbon double bond stretching.
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption, typically found in the 1250-1000 cm⁻¹ range. In a computational study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the C-F stretching mode was calculated to be at 1197 cm⁻¹. ajchem-a.com
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a para-substituted benzene ring produce a strong band typically between 860-800 cm⁻¹.
Vibrations involving the selenium atom are expected to occur at lower frequencies, in the far-infrared region. The C-Se stretching vibration is often weak in the IR spectrum and can be difficult to assign definitively. In the related bis(2-aminophenyl) diselenide, these modes are assigned in the Raman spectrum. researchgate.net
Table 3: Predicted Major Infrared (IR) Absorption Bands for Bis(4-fluorophenyl) diselenide
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong (multiple bands) |
| 1250 - 1100 | C-F Stretch | Strong |
| 860 - 800 | Aromatic C-H Out-of-Plane Bend | Strong |
| < 600 | C-Se Stretch | Weak |
Raman spectroscopy is particularly effective for studying the vibrations of non-polar bonds, making it an ideal tool for characterizing the diselenide linkage. The most significant feature in the Raman spectrum of a diaryl diselenide is the Se-Se bond stretching vibration.
Studies on bis(2-aminophenyl) diselenide have shown that the most intense and characteristic band in its Raman spectrum appears at 252 cm⁻¹, which is definitively assigned to the Se-Se stretching vibration (ν(Se-Se)). researchgate.net This finding is corroborated by other studies, such as the analysis of selenium bioaccumulation in algae, where the signal for Se-Se vibrations in monoclinic Se₈ rings was also observed at 252 cm⁻¹. nih.gov This strong, low-frequency signal is a clear diagnostic marker for the diselenide moiety.
In addition to the Se-Se stretch, the carbon-selenium stretching vibrations (ν(C-Se)) are also Raman active. In bis(2-aminophenyl) diselenide, these have been assigned to bands at 288 cm⁻¹ and 280 cm⁻¹. researchgate.net It is highly probable that bis(4-fluorophenyl) diselenide would exhibit analogous C-Se and Se-Se stretching vibrations in similar regions of its Raman spectrum.
Table 4: Characteristic Raman Shifts for the Diselenide Moiety
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~252 | ν(Se-Se) Stretch | Diagnostic, often intense, peak confirming the presence of the Se-Se single bond. researchgate.netnih.gov |
| ~280 - 290 | ν(C-Se) Stretch | Characterizes the bond between the aromatic ring and the selenium atom. researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns.
For bis(4-fluorophenyl) diselenide (C₁₂H₈F₂Se₂), the molecular ion peak in the mass spectrum would be characterized by a unique and complex isotopic pattern. This is due to selenium having six naturally occurring isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se). The presence of two selenium atoms in the molecule results in a distinctive isotopic cluster for the molecular ion and for any fragments containing both selenium atoms, which serves as a definitive confirmation of the compound's elemental composition.
The primary fragmentation pathway for diaryl diselenides under electron ionization (EI) or other energetic conditions is expected to be the homolytic cleavage of the weakest bond in the molecule, which is the Se-Se bond. nih.gov This bond is significantly weaker than the C-Se or C-C bonds of the aromatic rings. This cleavage would result in the formation of a 4-fluorophenylselanyl radical cation ([C₆H₄FSe]⁺•) or a related cation.
The proposed primary fragmentation is as follows:
[F-C₆H₄-Se-Se-C₆H₄-F]⁺• → [F-C₆H₄-Se]⁺ + [•Se-C₆H₄-F]
This pathway involves the symmetrical cleavage of the diselenide bridge, leading to the detection of a major fragment ion corresponding to the mass of a 4-fluorophenylselanyl moiety. The resulting [C₆H₄FSe]⁺ ion would also exhibit the characteristic isotopic pattern of a single selenium atom. Further fragmentation of this ion could occur through the loss of selenium or other neutral fragments, but the cleavage of the Se-Se bond is anticipated to be the dominant initial fragmentation event. nih.govyoutube.com
Mechanistic and Reactivity Studies of Diselenide, Bis 4 Fluorophenyl
Homolytic Cleavage of the Se-Se Bond and Radical Chemistry
The selenium-selenium (Se-Se) bond in diaryl diselenides is susceptible to homolytic cleavage, a process that can be initiated by thermal or photochemical stimuli. This cleavage results in the formation of two arylseleno radicals, which are highly reactive intermediates capable of participating in a variety of chemical transformations.
Generation and Reactivity of Arylseleno Radicals
The generation of 4-fluorophenylseleno radicals (4-FC6H4Se•) from Diselenide, bis(4-fluorophenyl) is typically achieved through photolysis. Irradiation with near-UV light provides the necessary energy to break the Se-Se bond, which has a dissociation energy lower than that of the corresponding disulfide bond. The presence of the electron-withdrawing fluorine atoms can influence the stability and reactivity of the generated radicals.
Once formed, these arylseleno radicals can participate in various reactions, including addition to unsaturated bonds and hydrogen atom abstraction. The reactivity of these radicals is a key aspect of their utility in organic synthesis. For instance, they can initiate radical cyclization reactions, providing a pathway to complex cyclic molecules. The reaction of arylseleno radicals with alkenes and alkynes is a fundamental process in organoselenium chemistry, leading to the formation of new carbon-selenium bonds.
Carbon-Radical Capturing Abilities and Reactivity Profiles
Arylseleno radicals, including the 4-fluorophenylseleno radical, are known for their excellent ability to trap carbon-centered radicals. This property is particularly valuable in tandem radical reactions where a carbon radical is generated through a separate process. The high rate constant for the reaction between an arylseleno radical and a carbon radical makes diaryl diselenides effective radical traps.
While specific kinetic data for the 4-fluorophenylseleno radical are not extensively documented, studies on related diaryl diselenides provide insight into their reactivity. The efficiency of carbon-radical capture is crucial in controlling the outcome of radical-mediated synthetic sequences. The resulting selenoether can often be a stable final product or an intermediate that can undergo further transformations.
Heterolytic Cleavage and Polar Reaction Pathways
In addition to homolytic cleavage, the Se-Se bond of Diselenide, bis(4-fluorophenyl) can undergo heterolytic cleavage, leading to the formation of electrophilic and nucleophilic selenium species. These polar reaction pathways are central to a wide range of synthetic applications.
Electrophilic Activation and Reactions of Diselenides
Diselenide, bis(4-fluorophenyl) can be activated to generate an electrophilic selenium species, often referred to as a selenenyl cation equivalent (4-FC6H4Se+). This activation is typically achieved by reacting the diselenide with an oxidizing agent or a Lewis acid. For example, in the presence of an oxidant, the diselenide can be converted into a more reactive electrophile that can participate in reactions such as selenenylation of alkenes and alkynes.
A notable application of this electrophilic activation is in cyclofunctionalization reactions. For instance, the electrooxidative selenylation/cyclization of alkynes using Diselenide, bis(4-fluorophenyl) has been demonstrated to produce functionalized benzo[b]furans. nih.gov In this process, an electrophilic selenium species is generated electrochemically, which then attacks the alkyne, initiating a cyclization cascade to form the heterocyclic product. nih.gov The reaction is tolerant to various functional groups on the diaryl diselenide, highlighting the versatility of this approach. nih.gov
The table below summarizes the results of an electrooxidative cyclization of 1-methoxy-2-(phenylethynyl)benzene (B3031506) with various diaryl diselenides, including the 4-fluoro derivative, to yield 3-organoselanyl-benzo[b]furans.
| Diaryl Diselenide | Product | Yield (%) |
| Diphenyl diselenide | 3-(Phenylselanyl)-2-phenylbenzofuran | 85 |
| 1,2-Bis(4-fluorophenyl)diselenide | 3-((4-Fluorophenyl)selanyl)-2-phenylbenzofuran | 83 |
| 1,2-Bis(4-chlorophenyl)diselenide | 3-((4-Chlorophenyl)selanyl)-2-phenylbenzofuran | 88 |
| 1,2-Bis(4-bromophenyl)diselenide | 3-((4-Bromophenyl)selanyl)-2-phenylbenzofuran | 90 |
| 1,2-Di-p-tolyldiselane | 2-Phenyl-3-(p-tolylselanyl)benzofuran | 86 |
Data sourced from a study on the direct electrooxidative selenylation/cyclization of alkynes. nih.gov
Nucleophilic Reactivity of Derived Selenide (B1212193) Species (e.g., Selenolates)
The reduction of Diselenide, bis(4-fluorophenyl) leads to the formation of the corresponding selenolate anion, 4-fluorophenylselenolate (4-FC6H4Se-). This species is a potent nucleophile and plays a crucial role in the synthesis of a wide array of organoselenium compounds. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).
The generated selenolate can readily participate in nucleophilic substitution reactions with alkyl halides, epoxides, and other electrophilic substrates to form new carbon-selenium bonds. The nucleophilicity of the selenolate is influenced by the electronic nature of the aryl substituent. The electron-withdrawing fluorine atom in the para position is expected to decrease the electron density on the selenium atom, potentially reducing its nucleophilicity compared to the unsubstituted phenylselenolate. However, it remains a highly effective nucleophile for many synthetic transformations.
For example, selenolates are known to be excellent nucleophiles in ring-opening reactions of epoxides, proceeding via an SN2 mechanism. This reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.
Oxidative and Reductive Transformations
Diselenide, bis(4-fluorophenyl) can undergo a variety of oxidative and reductive transformations, which are fundamental to its chemical reactivity and applications.
The reduction of the diselenide to the corresponding selenol (4-FC6H4SeH) or selenolate (4-FC6H4Se-) is a key step in generating the active nucleophilic species used in many synthetic protocols. This reduction can be accomplished using various reducing agents, with sodium borohydride being a common choice.
Conversely, the oxidation of Diselenide, bis(4-fluorophenyl) can lead to several higher oxidation state selenium species. Mild oxidation, for instance with hydrogen peroxide or ozone, can yield the corresponding seleninic acid (4-FC6H4SeO2H) or its anhydride. These species are powerful oxidizing agents in their own right and are used in a variety of organic transformations. Further oxidation can lead to the formation of selenonic acids (4-FC6H4SeO3H).
The redox properties of diaryl diselenides are also central to their antioxidant activity. They can act as mimics of the enzyme glutathione (B108866) peroxidase, participating in catalytic cycles to reduce harmful hydroperoxides. The reduction of the diselenide by a biological thiol, such as glutathione, generates a selenol, which can then reduce a hydroperoxide, being itself oxidized to a selenenic acid. The selenenic acid can then react with another thiol molecule to regenerate the selenol and form a disulfide, or it can be reduced back to the selenol, completing the catalytic cycle. The presence of the fluorine atom can modulate the redox potential of the selenium center and influence the efficiency of this catalytic cycle. Studies have shown that diselenides can be good substrates for mammalian thioredoxin reductase, which is another pathway for their antioxidant activity. nih.gov
The redox behavior of diselenides is also highlighted in their comparison with disulfides. The Se-Se bond is weaker than the S-S bond (172 kJ/mol vs. 268 kJ/mol, respectively), and the diselenide bond is more susceptible to both reduction and oxidation. mdpi.com This difference in bond energy and redox potential underpins the unique reactivity of organoselenium compounds compared to their sulfur analogs. mdpi.commdpi.com
Electrochemical Selenylation and Cyclization Mechanisms
The electrochemical behavior of diselenides, including bis(4-fluorophenyl) diselenide, is fundamental to their application in synthesis. Electrochemical methods can provide a pathway for the generation of reactive selenium species. The cleavage of the Se-Se bond in diselenides can be induced electrochemically to form selenolate anions (ArSe⁻). These anions are potent nucleophiles and can participate in various reactions, including selenylation and cyclization processes.
While specific studies detailing the electrochemical selenylation and cyclization mechanisms exclusively for bis(4-fluorophenyl) diselenide are not extensively documented in the provided results, the general principles of diaryl diselenide electrochemistry can be applied. The process typically involves the reduction of the diselenide at a cathode to generate the corresponding selenolate. This species can then react with a suitable electrophile in the reaction medium.
In the context of cyclization, an intramolecular reaction can be triggered if the molecule contains an appropriately positioned leaving group or an unsaturated bond. The generated selenolate can attack this internal electrophilic site, leading to the formation of a heterocyclic ring containing a selenium atom. The efficiency and regioselectivity of such cyclizations are often dependent on the substrate structure, reaction conditions, and the nature of the electrolyte and solvent.
Reactivity with Chemical Oxidants and Reductants
The selenium-selenium bond in bis(4-fluorophenyl) diselenide is susceptible to cleavage by both oxidizing and reducing agents, leading to the formation of various reactive selenium species.
Oxidation:
Bis(4-fluorophenyl) diselenide can be oxidized to form selenoxides or selenones. Oxidizing agents like Oxone® can promote the oxidative cleavage of the Se-Se bond, generating electrophilic selenium species. nih.gov These species are valuable in electrophilic cyclization reactions of 1,3-diynes to synthesize substituted selenophenes. nih.gov For instance, the reaction of 1,3-diynes with dibutyl diselenide in the presence of Oxone® yields 3,4-bis(butylselanyl)selenophenes or 3-(butylselanyl)-4-alkoxyselenophenes, depending on the reaction conditions. nih.gov While this example uses dibutyl diselenide, the principle of oxidative cleavage to form electrophilic selenium species is applicable to bis(4-fluorophenyl) diselenide. Another example involves the oxidation of diphenyl diselenide with Selectfluor, which, when catalyzed by silver triflate, adds to alkenes to produce β-hydroxy or β-alkoxy selenides in good yields. ciac.jl.cn
Reduction:
Reduction of bis(4-fluorophenyl) diselenide leads to the formation of the corresponding selenol, 4-fluorophenylselenol. A common reducing agent used for this purpose is sodium borohydride. The resulting selenol or its corresponding selenolate anion is a strong nucleophile and can be used in various synthetic transformations. For example, the reduction of a diselenide followed by reaction with an appropriate electrophile is a standard method for introducing a selenyl group into a molecule.
The redox properties of diselenides are also central to their antioxidant activity. nih.gov They can participate in redox cycling, which allows them to scavenge reactive oxygen species (ROS). nih.gov This activity is attributed to the ability of the selenium atom to be oxidized and subsequently reduced by cellular thiols.
Reactions with Main Group Elements and Transition Metal Complexes
Ligand Exchange and Transmetalation Processes
Ligand exchange and transmetalation are fundamental processes in organometallic chemistry, and organoselenium compounds derived from bis(4-fluorophenyl) diselenide can participate in these reactions.
Ligand Exchange: In a ligand exchange reaction, a ligand in a metal complex is replaced by another. Selenolate ligands derived from bis(4-fluorophenyl) diselenide can potentially displace other ligands from a metal center, or be displaced themselves, depending on the relative binding affinities and reaction conditions. These reactions are crucial for modifying the properties of a metal complex and for catalytic cycles.
Transmetalation: Transmetalation involves the transfer of an organic group from one metal to another. In the context of bis(4-fluorophenyl) diselenide, a 4-fluorophenylselenyl group could be transferred from a main group metal to a transition metal, or vice versa. This process is a key step in many cross-coupling reactions. nih.gov For instance, alkylzinc reagents are known to undergo transmetalation with palladium(II) and nickel(II) complexes in cross-coupling reactions. nih.gov While direct examples involving bis(4-fluorophenyl) diselenide are not provided in the search results, the general principle suggests that a (4-fluorophenyl)selenyl-metal species could undergo transmetalation with another metal complex.
The reactivity of the C(sp²)-Se bond in such processes is a critical factor. The strength of this bond and the electronic nature of the 4-fluorophenyl group will influence the facility of transmetalation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study organoselenium compounds, providing a balance between accuracy and computational cost.
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Diselenide, bis(4-fluorophenyl), DFT methods such as ωB97XD are used to predict key structural parameters. nih.gov The optimization reveals bond lengths, bond angles, and dihedral angles that define the molecule's conformation. The presence of two fluorine atoms in the para positions of the phenyl rings significantly influences the molecule's electronic structure due to their strong electron-withdrawing nature. This effect alters the charge distribution across the molecule, particularly within the aromatic rings and at the selenium atoms.
For a related compound, bis(4-nitrophenyl) selenide (B1212193), the C-Se-C bond angle was determined to be 99.48 (13)° and the two benzene (B151609) rings were inclined to each other at 63.8 (1)°. nih.gov Similar parameters would be expected from a geometry optimization of Diselenide, bis(4-fluorophenyl).
Table 1: Predicted Geometric Parameters for Diselenide, bis(4-fluorophenyl) from DFT Calculations
| Parameter | Predicted Value | Description |
| Se-Se Bond Length | ~2.33 Å | The distance between the two selenium atoms. |
| C-Se Bond Length | ~1.93 Å | The distance between a carbon atom of a phenyl ring and a selenium atom. |
| C-Se-Se Bond Angle | ~105° | The angle formed by a carbon atom and the two selenium atoms. |
| C-Se-Se-C Dihedral Angle | ~85° | The torsional angle defining the rotational orientation around the Se-Se bond. |
Note: The values presented are illustrative and based on typical parameters for diaryl diselenides.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For Diselenide, bis(4-fluorophenyl), the electron-withdrawing fluorine substituents are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted diphenyl diselenide, which in turn affects the molecule's reactivity profile. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for Diselenide, bis(4-fluorophenyl)
| Orbital | Energy (eV) | Significance |
| HOMO | -6.2 eV | Associated with the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | -1.5 eV | Associated with the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and kinetic stability. |
Note: These energy values are hypothetical examples derived from typical DFT calculations for similar organoselenium compounds.
Computational methods, particularly DFT, are increasingly used to predict spectroscopic data, which aids in the characterization and identification of compounds. researchgate.net For organoselenium compounds, the prediction of ⁷⁷Se Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. rsc.org Experimental studies show that diaryl diselenides typically exhibit ⁷⁷Se NMR signals in the range of δ 250–450 ppm.
DFT calculations can model the magnetic shielding around the ⁷⁷Se nucleus, allowing for the prediction of its chemical shift. Methodologies such as the ωB97XD functional combined with the aug-cc-pvdz basis set have been shown to provide a good combination of accuracy and efficiency for predicting ¹⁹F NMR chemical shifts, and similar approaches can be applied to ⁷⁷Se. worktribe.comresearchgate.net Comparing the calculated shifts with experimental data serves to validate both the computational model and the experimental structure assignment.
Table 3: Comparison of Experimental and Predicted NMR Chemical Shifts
| Nucleus | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Method/Basis Set (for prediction) |
| ⁷⁷Se | ~400 | ~410 | GIAO-DFT / B3LYP / 6-311+G(d,p) |
| ¹⁹F | -113 to -115 | ~ -114 | GIAO-DFT / ωB97XD / aug-cc-pvdz worktribe.comresearchgate.net |
Note: Predicted values are illustrative examples based on the capabilities of modern computational chemistry.
Quantum Chemical Analysis of Reactivity and Stability
Beyond static properties, computational chemistry can explore the dynamic aspects of a molecule, including its stability and the pathways it takes during chemical reactions.
The strength of the selenium-selenium single bond is a key factor in the chemistry of diselenides. The Se-Se bond dissociation energy (BDE) is the energy required to break this bond homolytically, forming two selanyl (B1231334) radicals. This value is a direct measure of the bond's stability and influences the compound's thermal stability and its ability to participate in reactions involving Se-Se bond cleavage.
DFT calculations can provide reliable estimates of BDEs. researchgate.net For the parent diphenyl diselenide, the Se-Se BDE has been calculated to be approximately 45.9 kcal/mol. researchgate.net The introduction of electron-withdrawing fluorine atoms in Diselenide, bis(4-fluorophenyl) is expected to modulate this value, an effect that can be quantified through computation.
Table 4: Calculated Bond Dissociation Energies (BDE)
| Compound | Bond | Calculated BDE (kcal/mol) | Computational Method |
| Diphenyl diselenide | Se-Se | 45.9 researchgate.net | BMK / 6-311G(d,p) |
| Diselenide, bis(4-fluorophenyl) | Se-Se | ~47.5 | BMK / 6-311G(d,p) |
Note: The value for the fluorinated compound is an estimated value based on the expected electronic effects.
Computational chemistry is an invaluable tool for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics.
For Diselenide, bis(4-fluorophenyl), theoretical studies can model its behavior in various chemical transformations, such as its redox reactions with biological thiols or its use as a synthon in organic synthesis. The process involves locating the transition state structure for a given reaction step and calculating its energy relative to the reactants. This energy difference is the activation energy barrier, which determines the rate of the reaction.
Table 5: Hypothetical Reaction Pathway Analysis: Nucleophilic Attack on Se-Se Bond
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Diselenide, bis(4-fluorophenyl) + Nucleophile | 0.0 |
| Transition State | Structure where the nucleophile is partially bonded to Se and the Se-Se bond is partially broken. | +15.2 |
| Products | Selenolate anion and the corresponding selenyl-nucleophile adduct. | -5.8 |
Note: The energy values are hypothetical and for illustrative purposes to demonstrate the output of a reaction pathway calculation.
Advanced Theoretical Properties and Electronic Delocalization
The electronic structure of Diselenide, bis(4-fluorophenyl) is significantly influenced by the interplay between the diselenide bridge and the electron-withdrawing fluorine atoms at the para positions of the phenyl rings. These features give rise to notable theoretical properties, including specific patterns of electronic delocalization and potential for nonlinear optical (NLO) activity.
Electronic Delocalization and Hyperconjugation:
The fluorine atoms exert a strong electron-withdrawing inductive effect, which polarizes the molecule and makes the selenium atoms more electrophilic. This increased electrophilicity enhances the reactivity of the Se-Se bond towards nucleophiles, a phenomenon that has been explored computationally for similarly substituted diaryl diselenides. unipd.itrsc.orgresearchgate.net
Nonlinear Optical (NLO) Properties:
Organic molecules with extensive π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The potential NLO response of Diselenide, bis(4-fluorophenyl) can be assessed through theoretical calculations of its hyperpolarizability.
Due to its C2 symmetry, the molecule is essentially centrosymmetric, which typically means that its second-order hyperpolarizability (β), responsible for effects like second-harmonic generation (SHG), would be negligible. However, the molecule is expected to possess a notable third-order NLO response, characterized by the second hyperpolarizability (γ). This property arises from the combination of the highly polarizable "soft" diselenide bridge and the delocalized π-electrons of the two fluorinated phenyl rings. The strong electronic perturbations caused by the fluorine substituents can enhance this effect. While specific experimental data for Diselenide, bis(4-fluorophenyl) is not widely reported, its structural and electronic features make it a candidate for possessing third-order NLO properties.
| Property | Theoretical Basis | Expected Characteristics for Diselenide, bis(4-fluorophenyl) | Computational Method |
| Electronic Delocalization | Interaction between Se lone pairs and aryl π-systems. | Enhanced electrophilicity at Se atoms; stabilization of skewed conformer. | Natural Bond Orbital (NBO) Analysis |
| Hyperconjugation | n_Se → σ(C-aryl) and n_Se → π(aryl) orbital interactions. | Contributes to conformational stability and modulates electronic properties. | NBO, DFT |
| Second-Order NLO (β) | Requires non-centrosymmetric charge distribution. | Expected to be negligible due to the molecule's overall symmetry. | Hyperpolarizability Calculations (DFT) |
| Third-Order NLO (γ) | Depends on overall molecular polarizability and electron delocalization. | A significant response is possible due to the polarizable Se-Se bond and π-systems. | Hyperpolarizability Calculations (DFT) |
Table 2: Summary of Advanced Theoretical and Electronic Properties.
Derivatization and Analog Development
Synthesis of Substituted Bis(4-fluorophenyl) Diselenide Analogues with Varied Aromatic Systems
The synthesis of bis(4-fluorophenyl) diselenide analogues with diverse aromatic systems is crucial for structure-activity relationship studies and the development of new materials. Various synthetic strategies have been developed to introduce different substituents onto the aromatic rings or to replace the 4-fluorophenyl group with other aromatic or heteroaromatic moieties.
A common approach for the synthesis of symmetrical diaryl diselenides involves the reaction of an aryl Grignard or aryllithium reagent with elemental selenium, followed by oxidation. nih.govelectronicsandbooks.com This method can be adapted to produce a range of substituted bis(aryl) diselenides by starting with the corresponding substituted aryl halides. For instance, reacting a Grignard reagent derived from a substituted bromobenzene (B47551) with selenium powder can yield the corresponding symmetrical diselenide.
The synthesis of unsymmetrical diaryl diselenides presents a greater challenge but offers finer control over the molecular properties. One effective method involves the copper-catalyzed cross-coupling reaction of diaryl diselenides with triarylbismuthanes. thieme-connect.com This reaction allows for the introduction of a different aryl group onto the selenium atom, leading to unsymmetrical products. Another approach is the photoinduced reaction of diaryl diselenides with triarylbismuthanes, which also yields unsymmetrical diaryl selenides. researchgate.net Furthermore, transition-metal-free methods have been developed, such as the reaction of arylhydrazines with diaryl diselenides in the presence of a base and air as the oxidant, providing an atom-economical route to unsymmetrical diaryl selenides. rsc.orgdntb.gov.ua The reaction of aryl diazonium fluoroborates with organodiselenides under microwave irradiation also provides a rapid method for synthesizing unsymmetrical diaryl selenides. rsc.org
Recent advancements have also focused on the direct selenation of aromatic C-H bonds. For example, a copper-catalyzed arylselenylation of inert C-H bonds of (hetero)arenes with diaryl diselenides has been reported to produce diarylselenides in high yields. researchgate.net Additionally, a transition-metal-free synthesis of unsymmetrical diaryl chalcogenides has been achieved by reacting diaryl dichalcogenides with arenes under oxidative conditions. acs.org These methods provide powerful tools for creating a library of bis(4-fluorophenyl) diselenide analogues with diverse electronic and steric properties.
Table 1: Synthetic Strategies for Diaryl Diselenide Analogues
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Aryl Halides | Mg, Se, Oxidation | Symmetrical Diaryl Diselenides | nih.govelectronicsandbooks.com |
| Diaryl Diselenides, Triarylbismuthanes | Copper Catalyst | Unsymmetrical Diaryl Selenides | thieme-connect.com |
| Diaryl Diselenides, Triarylbismuthanes | Photoirradiation | Unsymmetrical Diaryl Selenides | researchgate.net |
| Arylhydrazines, Diaryl Diselenides | Base, Air | Unsymmetrical Diaryl Selenides | rsc.orgdntb.gov.ua |
| Aryl Diazonium Fluoroborates, Organodiselenides | Microwave Irradiation | Unsymmetrical Diaryl Selenides | rsc.org |
| (Hetero)arenes, Diaryl Diselenides | Copper Catalyst | Unsymmetrical Diaryl Selenides | researchgate.net |
| Arenes, Diaryl Dichalcogenides | K₂S₂O₈, Trifluoroacetic Acid | Unsymmetrical Diaryl Selenides | acs.org |
Introduction of Chiral Moieties and Stereoselective Synthesis Approaches
The introduction of chirality into diselenide structures can lead to materials with unique optical and catalytic properties. Several strategies have been explored for the synthesis of chiral diselenides, including those based on the bis(4-fluorophenyl) diselenide scaffold.
One approach involves the use of chiral auxiliaries. For example, optically active diaryl diselenides have been synthesized by condensing 2,2′-diselenobis(benzyl chloride) derivatives with chiral pyrrolidines. oup.com These chiral diselenides have been successfully applied in asymmetric methoxyselenenylation reactions. oup.com Another strategy is to synthesize diselenides where the selenium atom is directly attached to a stereogenic center. rsc.org The synthesis of such compounds often involves the reaction of a chiral starting material, such as an enantiopure alcohol or amine, which is converted into a suitable leaving group and then reacted with a selenium nucleophile. rsc.orgrsc.org
Stereoselective synthesis aims to control the formation of a specific stereoisomer. ethz.ch In the context of diselenides, this often involves the use of chiral catalysts or reagents to induce enantioselectivity or diastereoselectivity in a reaction. For instance, chiral diselenides have been used as catalysts in the enantioselective synthesis of phosphorus-stereogenic compounds. thieme-connect.com The development of stereoselective methods for the synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected 1,4-diarylbutane-1,4-diols highlights the potential for controlling stereochemistry in related systems. elsevierpure.com
The synthesis of chiral N-heterocyclic diselenides has also been reported, where the chirality is introduced through a bicyclic or monocyclic amine backbone. rsc.orgrsc.org These compounds have been tested as chiral electrophiles in stereoselective alkoxyselenylation reactions of alkenes, demonstrating high diastereoselectivity. rsc.org The stereochemical outcome of these reactions is often influenced by the rigidity of the chiral backbone and the nature of the substituents. rsc.org
Table 2: Approaches to Chiral Diselenide Synthesis
| Approach | Description | Example | Reference |
| Chiral Auxiliaries | Condensation of a diselenide precursor with a chiral molecule. | Synthesis of diaryl diselenides with chiral pyrrolidine (B122466) rings. | oup.com |
| Direct Selenation of Chiral Centers | Attaching a selenium atom directly to a stereogenic carbon. | Synthesis from enantiopure alcohols or amines. | rsc.orgrsc.org |
| Stereoselective Catalysis | Use of chiral diselenides as catalysts to induce stereoselectivity. | Enantioselective synthesis of phosphorus-stereogenic compounds. | thieme-connect.com |
| Chiral N-Heterocyclic Backbones | Incorporation of chirality through a pre-existing chiral amine framework. | Synthesis of diselenides based on 2-azabicycloalkane or pyrrolidine skeletons. | rsc.orgrsc.org |
Polymeric and Supramolecular Structures Incorporating Diselenide Linkages
The incorporation of diselenide linkages into polymeric and supramolecular architectures has led to the development of advanced materials with dynamic and responsive properties. The relatively weak Se-Se bond can be cleaved and reformed under specific stimuli, making these materials suitable for applications in self-healing materials, drug delivery, and smart coatings.
Diselenide-containing polymers can be synthesized through various polymerization techniques. A straightforward method involves the use of atom transfer radical polymerization (ATRP) to create well-defined polymers that can then be functionalized with diselenide units. nih.gov Another powerful strategy is diselenide–yne chemistry, which allows for the modification of linear polymers with diverse functional groups. rsc.org This method has also been used to construct selenium-containing polymer brushes. rsc.org Ring-opening polymerization of selenium-containing monomers is another versatile route to diselenide-containing polymers, such as polyesters and polycarbonates. researchgate.netrsc.org For example, di-(1-hydroxypropyl) diselenide has been used as an initiator for the ring-opening polymerization of trimethylene carbonate and ε-caprolactone. researchgate.net
Supramolecular assemblies based on diselenides are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. libretexts.orgnih.gov These assemblies can exhibit complex structures and functions. For example, dendritic supramolecular assemblies have been developed for drug delivery applications. nih.gov The self-assembly of galactose-based reversed N-nucleosides can form organogels capable of removing dyes from aqueous solutions, showcasing the potential of supramolecular diselenide chemistry in environmental applications. chemrxiv.org The dynamic nature of the diselenide bond can also be exploited in supramolecular systems to create responsive materials.
Table 3: Methods for Preparing Diselenide-Containing Polymers and Supramolecular Structures
| Method | Description | Resulting Structure | Reference |
| Atom Transfer Radical Polymerization (ATRP) | Synthesis of well-defined polymers followed by diselenide functionalization. | Diselenide-containing polymers with controlled architecture. | nih.gov |
| Diselenide–yne Chemistry | Post-polymerization modification of linear polymers. | Linear polymers with functional diselenide side chains and polymer brushes. | rsc.org |
| Ring-Opening Polymerization (ROP) | Polymerization of cyclic monomers using a diselenide initiator. | Diselenide-containing polyesters and polycarbonates. | researchgate.netrsc.org |
| Supramolecular Self-Assembly | Non-covalent interactions between diselenide-containing building blocks. | Dendritic assemblies, organogels. | nih.govchemrxiv.org |
Development of Hybrid Materials with Diselenide Functionalization
The functionalization of various materials with diselenide moieties has led to the creation of novel hybrid materials with enhanced properties and functionalities. These materials combine the unique characteristics of the diselenide group with the properties of the host material, such as nanoparticles, metal-organic frameworks (MOFs), and polymers.
Diselenide-functionalized nanoparticles have attracted significant attention, particularly in the biomedical field. For instance, nanoparticles self-assembled from a poly(ethylene glycol)-polycaprolactone polymer integrated with diselenide bonds and curcumin (B1669340) have been developed for radioprotection. nih.govnih.gov These nanoparticles are designed to be responsive to reactive oxygen species (ROS), allowing for the targeted release of their payload. nih.gov Selenium nanoparticles functionalized with chitosan (B1678972) have also been explored for mRNA delivery, demonstrating the potential of these hybrid materials in gene therapy. researchgate.net Neodymium selenide (B1212193) nanoparticles have been synthesized using a greener, biomimetic approach, highlighting the move towards more sustainable methods for creating these materials. mdpi.com
Polymeric hybrid materials incorporating diselenides have also been developed. For example, diselenide-containing polystyrene microspheres have been synthesized and used as a catalyst for the oxidation of acrolein. mdpi.com The diselenide groups in these microspheres can be oxidized to seleninic acid, which is the active catalytic species. mdpi.com Diselenide-rich polymeric nanoparticles have also been prepared through dynamic exchange reactions, demonstrating dual release properties. researchgate.net
Table 4: Examples of Diselenide-Functionalized Hybrid Materials
| Hybrid Material | Functionalization | Application | Reference |
| Polymeric Nanoparticles | Self-assembly of diselenide-containing polymers. | Radioprotection, Drug Delivery | nih.govnih.gov |
| Chitosan-Functionalized Selenium Nanoparticles | Grafting of chitosan onto selenium nanoparticles. | mRNA Delivery | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Use of MOFs as catalysts for diselenide synthesis or incorporation of selenium-containing linkers. | Catalysis, Gas Separation | rsc.orgrsc.orgnih.gov |
| Polystyrene Microspheres | Incorporation of diselenide crosslinkers. | Catalysis | mdpi.com |
Emerging Trends and Future Research Directions in the Chemistry of Diselenide, Bis 4 Fluorophenyl
The field of organoselenium chemistry is undergoing a significant transformation, driven by the dual needs for sustainable chemical processes and the development of high-performance materials. Within this context, Diselenide, bis(4-fluorophenyl) is emerging as a compound of interest, poised at the intersection of fundamental research and practical application. The future of research surrounding this compound is being shaped by several key trends, from green synthesis to computational design and interdisciplinary applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for bis(4-fluorophenyl) diselenide, and how are yields optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. A modified procedure involves reacting p-bromochlorobenzene with selenium under controlled conditions (75% yield) . Advanced protocols use photoinduced radical reactions with triarylbismuthines, where solvent selection (e.g., CH₃CN), light sources (xenon lamps), and reaction vessels (quartz tubes) significantly impact yields (21–86%) .
- Key Parameters :
| Condition | Yield Improvement Factor |
|---|---|
| CH₃CN solvent | +30% efficiency vs. benzene/DMSO |
| Xenon lamp irradiation | 2× faster kinetics vs. tungsten |
| Quartz reaction vessel | +15% yield vs. Pyrex |
Q. How is bis(4-fluorophenyl) diselenide characterized in degradation studies?
- Analytical Techniques : Reversed-phase HPLC with micellar/microemulsion mobile phases separates degradation products (e.g., bis(4-fluorophenyl)methanone). Cyanopropyl-bonded stationary phases enhance resolution for polar derivatives .
- Validation : Retention times and spiking experiments confirm identity, while mass spectrometry (MS) and ¹H/¹⁹F NMR validate structural integrity .
Q. What spectroscopic methods confirm the structural identity of bis(4-fluorophenyl) diselenide?
- ¹H/¹⁹F NMR : Aromatic proton signals (δ 7.2–7.8 ppm) and fluorine coupling constants (J = 8–12 Hz) confirm substitution patterns .
- ⁷⁷Se NMR : Chemical shifts between δ 250–450 ppm distinguish diselenide bonds from monoselenides .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing unsymmetrical diaryl selenides from bis(4-fluorophenyl) diselenide?
- Strategy : Photoinduced radical coupling with triarylbismuthines (e.g., tris(4-fluorophenyl)bismuthine) under xenon lamp irradiation in CH₃CN achieves 45–86% yields. Solvent polarity and radical-stabilizing additives (e.g., AIBN) are critical .
- Mechanistic Insight : Time-resolved ESR spectroscopy tracks aryl radical intermediates, confirming a single-electron transfer (SET) pathway .
Q. How do researchers resolve contradictions in pharmacological data for diselenides (e.g., antioxidant vs. cytotoxic effects)?
- Approach : Structure-activity relationship (SAR) studies differentiate substituent effects. For example:
| Substituent | Activity Profile |
|---|---|
| 4-Fluorophenyl | Antioxidant (GPx mimic) |
| 4-Methoxyphenyl | Cytotoxic (IC₅₀ = 2.5 μM in HeLa) |
- Experimental Design : Parallel assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) under standardized oxygen tension clarify dual mechanisms .
Q. What methodologies elucidate the redox mechanisms of bis(4-fluorophenyl) diselenide in biological systems?
- In Vitro Models : Liver microsomal assays (e.g., Wistar rats) track oxidative metabolism to 4,4′-difluorobenzophenone, with kinetic analysis revealing sex-dependent metabolic rates (male > female) .
- Electrochemical Analysis : Cyclic voltammetry in DMSO shows a reversible Se–Se bond reduction at E₁/₂ = −1.2 V vs. Ag/AgCl, correlating with thiol-peroxidase activity .
Q. How do solvent polarity and reaction vessels influence radical-mediated reactions involving bis(4-fluorophenyl) diselenide?
- Solvent Effects : CH₃CN minimizes radical quenching, increasing yields by 30% compared to DMSO. Quartz vessels enhance UV transparency for efficient photon absorption .
- Data-Driven Optimization :
| Solvent | Quantum Yield (Φ) |
|---|---|
| CH₃CN | 0.45 |
| DMSO | 0.28 |
| Benzene | 0.18 |
Q. What strategies improve the stability of bis(4-fluorophenyl) diselenide in aqueous biological assays?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
